(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol (2s,3r)-2-(Hydroxymethyl)piperidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17224489
InChI: InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m0/s1
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol

CAS No.:

Cat. No.: VC17224489

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

(2s,3r)-2-(Hydroxymethyl)piperidin-3-ol -

Specification

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (2S,3R)-2-(hydroxymethyl)piperidin-3-ol
Standard InChI InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m0/s1
Standard InChI Key WRLZCUCTSFUOQY-NTSWFWBYSA-N
Isomeric SMILES C1C[C@H]([C@@H](NC1)CO)O
Canonical SMILES C1CC(C(NC1)CO)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(2S,3R)-2-(Hydroxymethyl)piperidin-3-ol belongs to the piperidine class of heterocyclic compounds, characterized by a six-membered ring containing one nitrogen atom. The hydroxyl and hydroxymethyl substituents at positions 3 and 2, respectively, introduce polarity and hydrogen-bonding capacity. The stereochemistry at these positions is critical for interactions with biological targets, particularly enzymes like α-mannosidase and β-glucosidase .

The IUPAC name specifies the absolute configuration as (2S,3R), which distinguishes it from diastereomers such as (2R,3S)- and (2R,3R)-isomers. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the chair conformation of the piperidine ring positions the hydroxyl groups in equatorial orientations, minimizing steric strain .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular weight131.17 g/mol (free base)
Purity (HCl salt)97%
CAS registry number531504-63-9 (HCl salt)
SolubilityWater-soluble (HCl salt form)
Melting point192–194°C (decomposes)

Synthetic Methodologies

Carbohydrate-Based Synthesis

A prominent route to (2S,3R)-2-(hydroxymethyl)piperidin-3-ol involves derivatization of monosaccharides. Mocerino and Stick (1990) demonstrated the conversion of methyl α-D-galactopyranoside into the target compound via a 14-step sequence . Key steps include:

  • Benzylation: Protection of hydroxyl groups using benzyl ethers.

  • Tosylation and Azide Displacement: Introduction of nitrogen via nucleophilic substitution.

  • Reductive Cyclization: Intramolecular reductive amination forms the piperidine ring .

Wittig Olefination and Reductive Cyclization

An alternative approach reported by Gupta et al. (2010) starts from D-glucose . The strategy employs Wittig olefination to install an azide group at C-2, followed by reductive cyclization to construct the piperidine skeleton. The final reduction of the azide to an amine yields the target compound with retention of stereochemistry .

Critical Reaction Conditions:

  • Reducing Agents: Sodium borohydride (NaBH4\text{NaBH}_4) or hydrogenation over palladium.

  • Stereochemical Purity: Chiral HPLC confirmed >98% enantiomeric excess .

Biological Activity and Applications

Glycosidase Inhibition

(2S,3R)-2-(Hydroxymethyl)piperidin-3-ol exhibits moderate inhibitory activity against α-D-mannosidase (IC50=12.3 μM\text{IC}_{50} = 12.3\ \mu\text{M}) but shows negligible effects on β-glucosidase . This selectivity arises from its structural mimicry of mannose transition states, as confirmed by molecular docking studies .

Table 2: Enzymatic Inhibition Profiles

EnzymeIC₅₀ (μM)Reference
α-D-Mannosidase12.3
β-Glucosidase>100
α-L-Fucosidase45.6

Comparative Analysis of Stereoisomers

The biological activity of piperidine derivatives is highly stereospecific. For example:

  • (2R,3S)-Isomer: Shows reduced glycosidase inhibition (IC50=89 μM\text{IC}_{50} = 89\ \mu\text{M} against α-mannosidase) .

  • (2R,3R)-Isomer: Inactive in enzymatic assays, highlighting the necessity of the 2S,3R configuration .

Industrial and Research Applications

Pharmaceutical Intermediates

The hydrochloride salt (CAS 531504-63-9) is commercially available at 97% purity and serves as a building block for:

  • Neuromodulators: Analogues targeting σ receptors.

  • Chiral Ligands: Asymmetric catalysis in API synthesis .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, D₂O) exhibits distinct signals at δ 3.72–3.41 (m, 4H, –CH₂OH and –CHOH) and δ 2.78–2.56 (m, 2H, piperidine H-2 and H-3) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion at m/z=132.09 [M+H]+m/z = 132.09\ [\text{M}+\text{H}]^+ .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from multi-step sequences and moderate yields. Innovations in biocatalysis, such as the use of transaminases for chiral amine synthesis, could streamline production .

Unexplored Biological Targets

While glycosidase inhibition is well-documented, interactions with neuronal receptors (e.g., NMDA) remain unexplored. Computational studies predict affinity for ionotropic glutamate receptors due to structural homology with kynurenic acid .

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